molecular formula C12H14F3NO B13954550 1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone

1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone

Cat. No.: B13954550
M. Wt: 245.24 g/mol
InChI Key: SHDMNXIJUJBZNO-UHFFFAOYSA-N
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Description

1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone is an organic compound characterized by the presence of an ethanone group attached to a phenyl ring, which is further substituted with an ethyl(trifluoromethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromoacetophenone and ethyl(trifluoromethyl)amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Steps: The ethyl(trifluoromethyl)amine is reacted with 4-bromoacetophenone in the presence of the base to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

    1-(4-(Trifluoromethyl)phenyl)ethanone: Similar structure but lacks the ethylamino group.

    1-(4-(Methylamino)phenyl)ethanone: Similar structure but lacks the trifluoromethyl group.

Uniqueness: 1-(4-((Ethyl(trifluoromethyl)amino)methyl)phenyl)ethanone is unique due to the presence of both ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C12H14F3NO

Molecular Weight

245.24 g/mol

IUPAC Name

1-[4-[[ethyl(trifluoromethyl)amino]methyl]phenyl]ethanone

InChI

InChI=1S/C12H14F3NO/c1-3-16(12(13,14)15)8-10-4-6-11(7-5-10)9(2)17/h4-7H,3,8H2,1-2H3

InChI Key

SHDMNXIJUJBZNO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=C(C=C1)C(=O)C)C(F)(F)F

Origin of Product

United States

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